molecular formula C9H10ClN3O B8073378 N-carbamimidoyl-2-(2-chlorophenyl)acetamide

N-carbamimidoyl-2-(2-chlorophenyl)acetamide

Cat. No.: B8073378
M. Wt: 211.65 g/mol
InChI Key: RZLRFAWVLZHUJC-UHFFFAOYSA-N
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Description

N-carbamimidoyl-2-(2-chlorophenyl)acetamide is a chemical compound characterized by its unique structure, which includes a carbamimidoyl group attached to a 2-chlorophenyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-carbamimidoyl-2-(2-chlorophenyl)acetamide typically involves the reaction of 2-chlorophenylacetic acid with carbamimidoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and control over reaction parameters. The use of advanced purification techniques, such as column chromatography or crystallization, ensures the isolation of the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-carbamimidoyl-2-(2-chlorophenyl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in anhydrous ether.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, N-carbamimidoyl-2-(2-chlorophenyl)acetamide serves as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties. Research is ongoing to explore its use in developing new therapeutic agents.

Medicine: this compound is being investigated for its potential medicinal applications, particularly in the treatment of various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which N-carbamimidoyl-2-(2-chlorophenyl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-carbamimidoyl-2-(3-chlorophenyl)acetamide

  • N-carbamimidoyl-2-(4-chlorophenyl)acetamide

  • N-carbamimidoyl-2-(2-fluorophenyl)acetamide

Uniqueness: N-carbamimidoyl-2-(2-chlorophenyl)acetamide stands out due to its specific substitution pattern on the phenyl ring, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and biological effects.

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Properties

IUPAC Name

2-(2-chlorophenyl)-N-(diaminomethylidene)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O/c10-7-4-2-1-3-6(7)5-8(14)13-9(11)12/h1-4H,5H2,(H4,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLRFAWVLZHUJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)N=C(N)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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